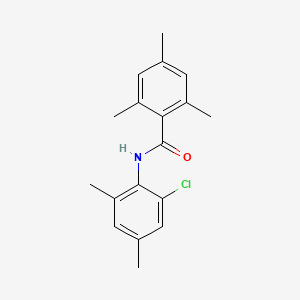
N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamides similar to "N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide" often involves acylation reactions, where an amine reacts with an acid chloride or an ester. The presence of chloro- and methyl- groups on the aromatic rings may require specific conditions to ensure regioselectivity and to preserve the integrity of the functional groups during the synthesis. The detailed mechanism and conditions vary depending on the specific substrates and desired product configuration (Yang Hong et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of benzamides, including "N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide," typically involves X-ray crystallography and spectroscopic methods. These analyses reveal the orientation of the substituents around the amide bond and the overall conformation of the molecule. For example, the structure of closely related compounds has shown that the conformations of the N—H and C=O bonds in benzamide structures are anti to each other, indicating a possible similar arrangement for the title compound (B. Gowda et al., 2008).
Chemical Reactions and Properties
Benzamides, including "N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide," can undergo various chemical reactions, reflecting their chemical properties. These reactions include nucleophilic substitution of the chloro group, reactions at the amide functionality, and electrophilic aromatic substitution facilitated by the electron-donating methyl groups. The specific reactivity patterns depend on the electronic and steric effects of the substituents on the aromatic rings (T. Hudnall & C. Bielawski, 2009).
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-10-6-12(3)16(13(4)7-10)18(21)20-17-14(5)8-11(2)9-15(17)19/h6-9H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDDIDCUKTDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

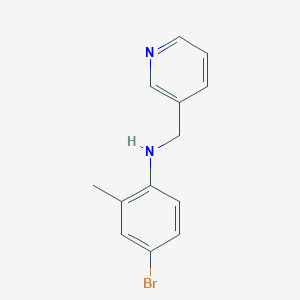
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-3-methylpiperidine](/img/structure/B5669005.png)
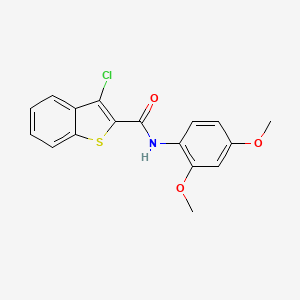
![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5669024.png)

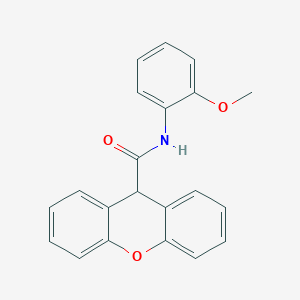
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5669042.png)
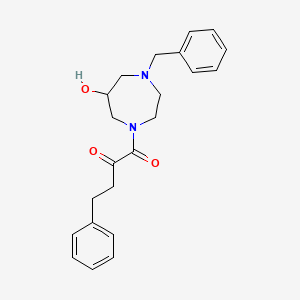
![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669048.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5669056.png)
![3-(rel-(3S,4R)-3-cyclopropyl-4-{[(5-methyl-2-pyrazinyl)carbonyl]amino}-1-pyrrolidinyl)propanoic acid hydrochloride](/img/structure/B5669061.png)
![3-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5669068.png)

![ethyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5669090.png)